molecular formula C14H17N3O4 B12887490 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- CAS No. 61195-02-6

5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-

Katalognummer: B12887490
CAS-Nummer: 61195-02-6
Molekulargewicht: 291.30 g/mol
InChI-Schlüssel: KLCATPHRRZVMKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((Diethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a diethylamino group, a nitrophenyl group, and an isoxazol-5(2H)-one core structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Diethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine derivatives.

    Introduction of the Diethylamino Group: This step involves the alkylation of the isoxazole ring with diethylamine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-((Diethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products

    Oxidation Products: Depending on the oxidizing agent, products may include carboxylic acids or ketones.

    Reduction Products: The primary product of nitro group reduction is the corresponding amine.

    Substitution Products: Substitution reactions yield various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Industry: Could be used in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 4-((Diethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-((Dimethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one: Similar structure but with dimethylamino instead of diethylamino.

    3-(4-Nitrophenyl)isoxazol-5(2H)-one: Lacks the diethylamino group.

    4-((Diethylamino)methyl)-3-phenylisoxazol-5(2H)-one: Similar structure but without the nitro group.

Uniqueness

4-((Diethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is unique due to the combination of the diethylamino group and the nitrophenyl group on the isoxazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

61195-02-6

Molekularformel

C14H17N3O4

Molekulargewicht

291.30 g/mol

IUPAC-Name

4-(diethylaminomethyl)-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C14H17N3O4/c1-3-16(4-2)9-12-13(15-21-14(12)18)10-5-7-11(8-6-10)17(19)20/h5-8,15H,3-4,9H2,1-2H3

InChI-Schlüssel

KLCATPHRRZVMKK-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC1=C(NOC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.